![molecular formula C25H21ClN4O2 B6586073 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251709-70-2](/img/structure/B6586073.png)
1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3-methylphenyl)-1H-imidazole-4-carboxamide
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Description
1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3-methylphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21ClN4O2 and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3-methylphenyl)-1H-imidazole-4-carboxamide is 444.1353036 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is structurally similar to other compounds that have been found to interact with the melanin-concentrating hormone receptor 1 (mchr1) . MCHR1 is a G-protein coupled receptor that plays a role in the modulation of food intake and mood .
Mode of Action
Based on its structural similarity to other mchr1 antagonists, it is hypothesized that it may bind to the mchr1 receptor and inhibit its activity . This inhibition could lead to changes in the signaling pathways associated with food intake and mood regulation.
Biochemical Pathways
Mchr1 is known to be involved in several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the phospholipase c (plc) pathway, and the mitogen-activated protein kinase (mapk) pathway . Inhibition of MCHR1 could potentially affect these pathways and their downstream effects.
Result of Action
Based on its potential role as an mchr1 antagonist, it could potentially lead to decreased food intake and mood regulation
properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-methylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c1-17-3-2-4-22(13-17)29-25(32)23-15-30(16-27-23)14-18-5-11-21(12-6-18)28-24(31)19-7-9-20(26)10-8-19/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDNVFLAIJPMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3-methylphenyl)-1H-imidazole-4-carboxamide |
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